2-Phenyl-4-azaindole
Overview
Description
2-Phenyl-4-azaindole is a chemical compound that belongs to the azaindole family . Azaindoles are structurally bioisosteric chemical structures to indoles, which are common in biological materials, natural products, and pharmaceuticals . They have four structural isomers, named as 4-, 5-, 6-, and 7- azaindoles .
Synthesis Analysis
Azaindoles have been synthesized using various methods over the past few decades . These methods have been developed due to the interesting biochemical and biophysical properties of various isomeric azaindoles . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .Molecular Structure Analysis
The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis
Azaindoles have been used in a variety of chemical reactions . The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . The reaction mechanisms of azaindoles are attractive and have advantages and limitations .Scientific Research Applications
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Synthesis of Azaindoles
- Field : Organic Chemistry
- Application : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
- Methods : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results : The development of these novel synthetic strategies has led to the production of a variety of azaindole derivatives with interesting biochemical and biophysical properties .
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Design of Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Azaindole derivatives are increasingly used as kinase inhibitors, contributing to drug discovery and innovation . They have served as targets for different protein kinases .
- Methods : The design of these inhibitors often involves Fragment-Based Drug Discovery (FBDD) programs . The azaindole framework is used due to its significant biological activities and its contribution to the generation of new therapeutic agents .
- Results : The use of azaindole derivatives as kinase inhibitors has led to the emergence of known molecules from medicinal chemistry .
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Anticancer Activity
- Global Ring Functionalization
- Field : Organic Chemistry
- Application : The global ring functionalization of 7-azaindoles has potential as pharmacophores for various therapeutic targets .
- Methods : The specific methods of synthesis and testing are not detailed in the source .
- Results : The results of these tests are not provided in the source .
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Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks
- Field : Organic Chemistry
- Application : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
- Methods : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results : The development of these novel synthetic strategies has led to the production of a variety of azaindole derivatives with interesting biochemical and biophysical properties .
-
Design of Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Azaindole derivatives are increasingly used as kinase inhibitors, contributing to drug discovery and innovation . They have served as targets for different protein kinases .
- Methods : The design of these inhibitors often involves Fragment-Based Drug Discovery (FBDD) programs . The azaindole framework is used due to its significant biological activities and its contribution to the generation of new therapeutic agents .
- Results : The use of azaindole derivatives as kinase inhibitors has led to the emergence of known molecules from medicinal chemistry .
properties
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTVGGZESFVQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461911 | |
Record name | 2-Phenyl-4-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-azaindole | |
CAS RN |
25797-03-9 | |
Record name | 2-Phenyl-4-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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